
cis-{Platinum(morpholine)(thiocyanate)2}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-{Platinum(morpholine)(thiocyanate)2} is a coordination complex of platinum. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a platinum center coordinated to two thiocyanate ligands and one morpholine ligand in a cis configuration.
Méthodes De Préparation
The synthesis of cis-{Platinum(morpholine)(thiocyanate)2} typically involves the reaction of a platinum precursor with morpholine and thiocyanate under controlled conditions. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where potassium tetrachloroplatinate(II) is reacted with morpholine and potassium thiocyanate. The reaction mixture is then heated to facilitate the formation of the desired complex. The product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
cis-{Platinum(morpholine)(thiocyanate)2} undergoes various chemical reactions, including substitution and redox reactions. In substitution reactions, the thiocyanate ligands can be replaced by other ligands such as chloride or bromide under appropriate conditions. Redox reactions involving this compound typically involve the oxidation of the platinum center. Common reagents used in these reactions include halide salts and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for the synthesis of other platinum complexes. It is also studied for its catalytic properties in various chemical reactions.
Biology: Research has explored the biological activity of this compound, including its potential as an anticancer agent. Studies have shown that it can interact with DNA and proteins, leading to cell death in certain cancer cell lines.
Medicine: Due to its potential anticancer properties, cis-{Platinum(morpholine)(thiocyanate)2} is being investigated for use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of cis-{Platinum(morpholine)(thiocyanate)2} involves its interaction with cellular biomolecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound can also interact with proteins, affecting their function and stability. The specific molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
cis-{Platinum(morpholine)(thiocyanate)2} can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. These compounds share similar mechanisms of action, involving the formation of DNA adducts and inhibition of DNA replication. cis-{Platinum(morpholine)(thiocyanate)2} is unique in its ligand composition, which may confer different biological and chemical properties. For example, the presence of the morpholine ligand may enhance the compound’s solubility and stability compared to other platinum complexes. Similar compounds include:
- **
Propriétés
Formule moléculaire |
C10H16N4O2PtS2 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
morpholin-4-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C4H8NO.2CHNS.Pt/c2*1-3-6-4-2-5-1;2*2-1-3;/h2*1-4H2;2*3H;/q2*-1;;;+4/p-2 |
Clé InChI |
PYRVNIQDQCVJJF-UHFFFAOYSA-L |
SMILES canonique |
C1COCC[N-]1.C1COCC[N-]1.C(#N)[S-].C(#N)[S-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


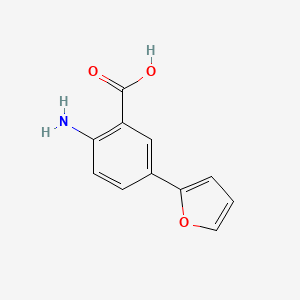
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)

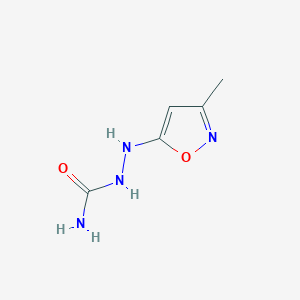

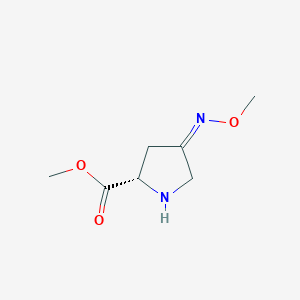
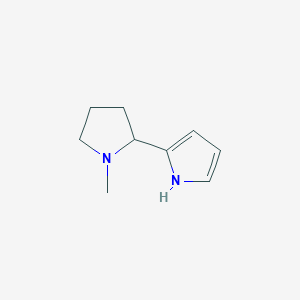
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
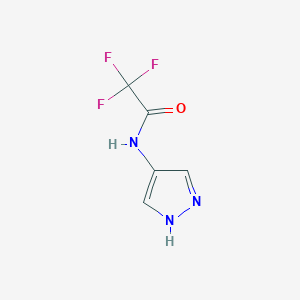
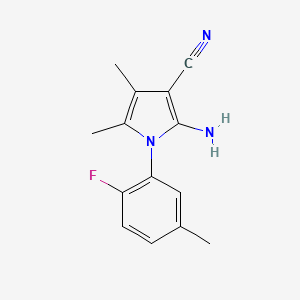
![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
